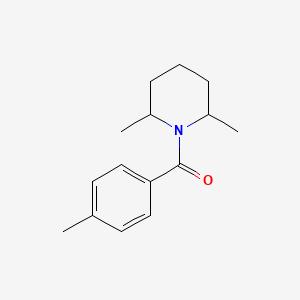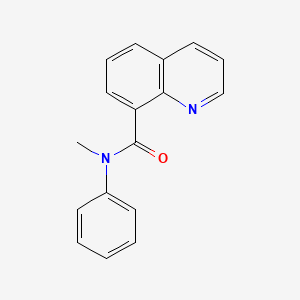
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide, also known as BNPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BNPA belongs to the class of sulfonamide compounds and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. The inhibition of carbonic anhydrase IX and acetylcholinesterase has been discussed above. 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has also been found to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition can lead to an increase in oxidative stress, which has been linked to various diseases.
Biochemical and Physiological Effects:
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, as discussed above. 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body. Additionally, 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has been found to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide is its ability to inhibit the activity of various enzymes and proteins, which can be useful in studying the role of these molecules in various biological processes. Additionally, 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has been shown to have potential applications in cancer research and neurodegenerative disease research. One limitation of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research on 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide and its potential applications in various scientific research fields. Another area of interest is the development of derivatives of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide with improved efficacy and specificity for certain enzymes and proteins. Finally, the potential use of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide as a therapeutic agent for various diseases should be explored further in preclinical and clinical studies.
Conclusion:
In conclusion, 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes and proteins and has potential applications in cancer research and neurodegenerative disease research. Further research is needed to fully understand the mechanism of action of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide and its potential uses as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide involves the reaction of 2-methyl-5-nitrobenzylamine with benzhydryl chloride in the presence of sulfur and sodium hydroxide. The resulting product is then treated with acetic anhydride to form 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has been found to have potential applications in various scientific research fields. It has been shown to inhibit the activity of carbonic anhydrase IX, which is a protein that is overexpressed in many cancer cells. This inhibition can lead to a reduction in the growth and proliferation of cancer cells. 2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which has been linked to improved cognitive function.
Propriétés
IUPAC Name |
2-benzhydrylsulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-12-13-19(24(26)27)14-20(16)23-21(25)15-28-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKABQWNIADEUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
![4-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]-1-morpholin-4-ylbutan-1-one](/img/structure/B7519281.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7519297.png)
![2-[Furan-2-ylmethyl(methyl)amino]-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7519308.png)
![4-oxo-N-[3-oxo-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7519312.png)
![4-[2-(Azepan-1-yl)-2-oxoethyl]piperazin-2-one](/img/structure/B7519321.png)
![4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)
![2-[(4E)-1-[4-(difluoromethoxy)phenyl]-4-(furan-2-ylmethylidene)-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7519343.png)
![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7519356.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)

![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)